1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(6-Methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
- Oxidized derivatives of the triazole ring.
- Reduced forms of the compound.
- Substituted triazole derivatives .
Scientific Research Applications
1-[(6-Methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions, enzymes, and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, depending on its specific structure and the target .
Comparison with Similar Compounds
1-[(6-Methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a different triazole ring position.
6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide: Contains a similar pyridine ring but with different functional groups.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: Shares the methylpyridine moiety but has different substituents.
Uniqueness: 1-[(6-Methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific triazole ring position and the presence of the methylpyridine moiety. This unique structure allows it to interact with specific molecular targets and exhibit distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-7-3-2-4-8(11-7)5-14-6-9(10)12-13-14/h2-4,6H,5,10H2,1H3 |
InChI Key |
SBPWYAJTXQPIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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